
Vitamin D4-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin D4-d3 is a compound belonging to the vitamin D family, which are fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate. This compound is a synthetic analog of vitamin D, designed to mimic the biological effects of naturally occurring vitamin D compounds such as cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D4-d3 typically involves the photochemical conversion of a precursor molecule, such as 7-dehydrocholesterol, under ultraviolet B (UV-B) radiation. This process results in the formation of prethis compound, which then undergoes thermal isomerization to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale photochemical reactors where the precursor molecules are exposed to controlled UV-B radiation. The resulting prethis compound is then purified and subjected to thermal isomerization to yield the final product. High-performance liquid chromatography (HPLC) is often used to ensure the purity and stability of the synthesized this compound .
Análisis De Reacciones Químicas
Types of Reactions
Vitamin D4-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of this compound in the liver and kidneys to form its active metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes in the liver and kidneys.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites such as 25-hydroxythis compound and 1,25-dihydroxythis compound, which are biologically active forms of the compound .
Aplicaciones Científicas De Investigación
Vitamin D4-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the photochemical and thermal isomerization processes.
Biology: Investigated for its role in calcium and phosphate homeostasis, as well as its effects on cellular differentiation and proliferation.
Medicine: Explored for its potential therapeutic applications in treating vitamin D deficiency, osteoporosis, and certain cancers.
Industry: Utilized in the fortification of foods and dietary supplements to enhance their nutritional value .
Mecanismo De Acción
Vitamin D4-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process ultimately leads to increased calcium and phosphate absorption in the intestines, promoting bone health and remodeling .
Comparación Con Compuestos Similares
Similar Compounds
Vitamin D2 (ergocalciferol): Found in plants and fungi, less potent than vitamin D3.
Vitamin D3 (cholecalciferol): Produced in the skin upon exposure to sunlight, more potent than vitamin D2.
Vitamin D5 (sitocalciferol): A synthetic analog with similar biological effects.
Uniqueness
Vitamin D4-d3 is unique in its synthetic origin and specific structural modifications that enhance its stability and bioavailability compared to naturally occurring vitamin D compounds. Its ability to undergo specific chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C28H46O |
|---|---|
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5S)-6-methyl-5-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i3D3 |
Clave InChI |
DIPPFEXMRDPFBK-QSIFOQNMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C |
SMILES canónico |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


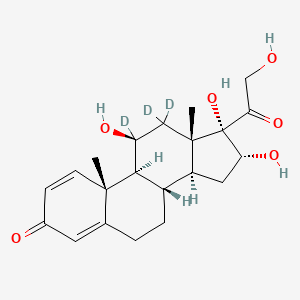
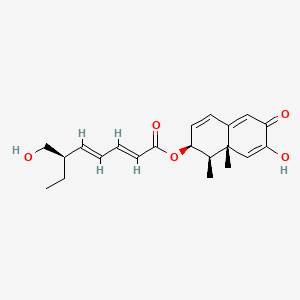
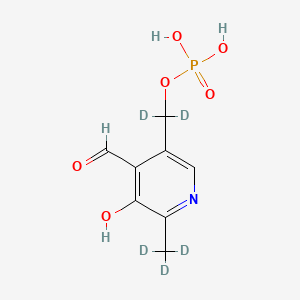
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)
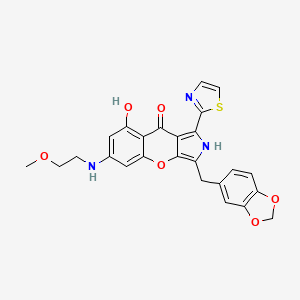
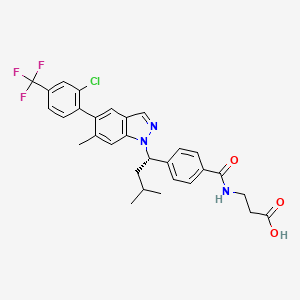

![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)





